molecular formula C8H7NO2 B2553366 3-(3-Methylfuran-2-yl)-3-oxopropanenitrile CAS No. 158386-96-0

3-(3-Methylfuran-2-yl)-3-oxopropanenitrile

Cat. No.: B2553366
CAS No.: 158386-96-0
M. Wt: 149.149
InChI Key: BQEIMNXPXKBZCW-UHFFFAOYSA-N
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Description

3-(3-Methylfuran-2-yl)-3-oxopropanenitrile is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a ring structure composed of four carbon atoms and one oxygen atom. The presence of a nitrile group and a ketone group in the structure of this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylfuran-2-yl)-3-oxopropanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-methylfuran with acetonitrile in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the nitrile group, followed by cyclization to form the furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reaction is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylfuran-2-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents to facilitate the reaction.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

3-(3-Methylfuran-2-yl)-3-oxopropanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(3-Methylfuran-2-yl)-3-oxopropanenitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitrile and ketone groups allows for interactions with nucleophiles and electrophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(3-Methylfuran-2-Yl) But-2-En-1-One: A similar furan derivative with potential anticancer activity.

    2-Furoic Acid: A furan derivative with applications in the synthesis of pharmaceuticals and agrochemicals.

    2,5-Furandicarboxylic Acid: Used in the production of bioplastics and other sustainable materials.

Uniqueness

3-(3-Methylfuran-2-yl)-3-oxopropanenitrile is unique due to its combination of a nitrile group and a ketone group within the furan ring structure. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

3-(3-methylfuran-2-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEIMNXPXKBZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the method of Turner and Jacks (J. Org. Chem. 1989, 54, 4229), to a stirred solution of 9.4 ml (179 mmol) acetonitrile in 250 ml dry THF under argon at −78° C. was added dropwise 78.9 ml (78.9 mmol) lithium bis(trimethylsilyl)amide solution (1M in THF) and stirring continued for 30 minutes, after which a solution of 5.0 g (35.7 mmol) methyl 3-methyl-2-furoate in 20 ml THF was added dropwise and stirring continued while the reaction mixture was allowed to warm slowly to −20° C. The reaction mixture was then cannulated into a rapidly stirred solution of 1M hydrochloric acid at 0° C. The mixtured was extracted twice with ether and the combined organic phases dried over sodium sulfate and concentrated in vacuo. Chromatography (ethyl acetate/hexane 1/4) afforded 4.43 g (83%) 3-(3-methyl-furan-2-yl)-3-oxo-propionitrile as a yellow crystalline solid. EI-MS m/e (%): 149 (M+, 20), 109 ([M—CH2CN]+, 100).
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
78.9 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
methyl 3-methyl-2-furoate
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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